1-(2,5-Dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one
Description
Overview of Structurally Diverse Compounds Sharing the "Pedicin" Terminology
Research indicates that the term "Pedicin" has been associated with at least two major classes of compounds: chalcones and bacteriocins.
One prominent compound referred to as Pedicin is a chalcone (B49325) with the molecular formula C₁₈H₁₈O₆ nih.govnih.gov. This compound is formally known as (E)-1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one nih.gov. It is classified as a polyketide, specifically within the flavonoids and chalcones subclass nih.gov. This chalcone has been isolated from plant sources, such as Didymocarpus pedicellata biocrick.comresearchgate.net.
In a completely different context, "Pediocin" (often used interchangeably or closely related to "Pedicin" in some literature) refers to a group of proteinaceous antimicrobial peptides produced by lactic acid bacteria, primarily species of the genus Pediococcus frontiersin.orgnih.govfrontiersin.org. These pediocin bacteriocins are small, plasmid-encoded cationic peptides frontiersin.org. Examples include pediocin PA-1, which is a well-studied bacteriocin (B1578144) from Pediococcus acidilactici nih.gov. Unlike the chalcone, these are complex peptide structures nih.gov.
Furthermore, there appears to be a reference to "Pedicin" belonging to the macrolides group of antibiotics, which interfere with ribosomal protein synthesis medex.com.bd. This indicates yet another distinct chemical class associated with a similar name.
The term "Pedicin" has also appeared in the context of simeticone, an anti-foaming agent used to relieve symptoms of excessive gas wikipedia.orgwikipedia.org. However, simeticone is a mixture of dimethicone and silicon dioxide, a chemically unrelated substance to both the chalcone and the bacteriocins wikipedia.org. This usage might stem from a brand name rather than a chemical nomenclature.
The genus Pedicularis (lousewort) is a group of plants known to contain various secondary metabolites, including phenols, phenylethanoids, phenylpropanoids, flavonoids, iridoids, lignans, and alkaloids wikipedia.orgnih.govkew.orgfirst-nature.commdpi.com. While flavonoids are mentioned as constituents of Pedicularis species nih.gov, and the chalcone Pedicin is a flavonoid nih.gov, direct evidence unequivocally linking the chalcone Pedicin (CID 5901370) to isolation from Pedicularis plants is not consistently highlighted in the provided search results, which instead link it to Didymocarpus pedicellata biocrick.comresearchgate.net. This further underscores the potential for confusion arising from similar-sounding names.
Below is a table summarizing the diverse compounds associated with the term "Pedicin" or similar nomenclature:
| Name (as found in sources) | Chemical Class | Origin | PubChem CID (if available) |
| Pedicin | Chalcone (Flavonoid) | Didymocarpus pedicellata | 5901370 nih.govnih.gov |
| Pediocin | Bacteriocin (Peptide) | Pediococcus species | e.g., Pediocin A: 139584442 nih.gov |
| Pedicin | Macrolide (Antibiotic) | Not specified (Bacterial?) | Not specified medex.com.bd |
| Pedicin | Silicone-based (Simeticone) | Synthetic/Mixture | Simeticone: 6433516 wikipedia.orgwikipedia.org |
Rationale for Delineating Research Perspectives Based on Chemical Class and Origin
The existence of multiple distinct chemical entities referred to as "Pedicin" or "Pediocin" necessitates a clear delineation of research based on their specific chemical class and origin. Research findings related to a chalcone isolated from a plant cannot be directly applied to a peptide bacteriocin produced by bacteria, or to a synthetic silicone-based compound. Each class of compound possesses unique structural features, physical and chemical properties, and likely distinct mechanisms of action or functions.
For instance, the chalcone Pedicin (CID 5901370) has a molecular formula of C₁₈H₁₈O₆ and a molecular weight of approximately 330.3 g/mol nih.govsinophytochem.com. Its structure is characterized by a chalcone core with hydroxyl and methoxy (B1213986) substitutions nih.govsinophytochem.com. In contrast, pediocin bacteriocins are peptides with significantly larger molecular weights (e.g., Pediocin A with a molecular formula C₄₆H₆₈N₁₂O₁₄S and molecular weight ~1045.2 g/mol ) nih.gov. Their properties are determined by their amino acid sequence and three-dimensional structure frontiersin.org. The macrolide "Pedicin" would have a macrocyclic lactone ring structure, characteristic of that antibiotic class medex.com.bd. Simeticone, being a mixture of polydimethylsiloxane (B3030410) and silicon dioxide, has entirely different chemical characteristics wikipedia.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-10,20-21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRMAMORBLMPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312513 | |
| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-51-7 | |
| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pedicin Chalcone : Plant Derived Natural Product Research
Discovery and Isolation Strategies from Botanical Sources
Pedicin has been identified and isolated from specific plant species. Its isolation typically involves standard phytochemical techniques aimed at extracting and purifying natural products from plant tissues.
Extraction and Chromatographic Methods for Chalcone (B49325) Isolation
The isolation of chalcones, including pedicin, from plant sources commonly employs extraction followed by various chromatographic methods. Plant material, such as bark or aerial parts, is typically subjected to extraction using organic solvents like ethyl acetate (B1210297) or methanol. researchgate.netpreprints.org After extraction, the crude extract is often concentrated and then fractionated using chromatographic techniques. Column chromatography, both normal and reverse phase, is frequently utilized to separate the complex mixture of compounds present in the extract. researchgate.net High-performance liquid chromatography (HPLC) is also a powerful tool for further purification and isolation of individual chalcones, allowing for the separation of compounds based on their polarity and other chemical properties. researchgate.netpreprints.orgptfarm.pl Solid phase extraction (SPE) is another method that can be employed for sample preparation before chromatographic analysis. preprints.org
Identification of Diverse Plant Genera and Species as Natural Sources
Pedicin has been specifically isolated from Fissistigma lanuginosum, a species belonging to the Annonaceae family. researchgate.netnih.govresearchgate.net The genus Fissistigma is distributed across Africa, Asia, and Oceania, with approximately 100 species. researchgate.net While Fissistigma lanuginosum is a known source of pedicin, other plant genera and species are recognized for containing a wide variety of chalcones. The largest number of natural chalcones have been isolated from species within the Leguminosae, Asteraceae, and Moraceae families. botanyjournals.comijpsr.com Examples of other plants from which chalcones have been isolated include Dydimocarpus aurentica, Angelica keiskei, Tephrosia woodii, Tephrosia carrollii, Arrabidaea brachypoda, Periscariala pathifolia, Carthamus arborescens, Syzygium species, Pityrogramma triangularis, Myrica gale, Derris robusta, Psoralea corylifolia, Polygonum species, Boronia inconspicua, Humulus lupulus, and Morus alba. nih.govbotanyjournals.comijpsr.commedchemexpress.comfrontiersin.org
Biosynthetic Pathways and Precursor Chemistry
Chalcones, including pedicin, are synthesized in plants through a well-established biosynthetic pathway that involves the convergence of the phenylpropanoid pathway and the polyketide pathway. frontiersin.orgnih.gov
Investigation of Chalcone Synthase (CHS) and Related Enzymatic Activities
The central enzyme in chalcone biosynthesis is Chalcone Synthase (CHS), also known as naringenin-chalcone synthase (EC 2.3.1.74). nih.govwikipedia.orguniprot.org CHS is a ubiquitous enzyme in higher plants and is considered the first committed step in the flavonoid biosynthetic pathway. frontiersin.orgwikipedia.orgplos.org It belongs to the type III polyketide synthase (PKS) superfamily. nih.govwikipedia.org CHS functions as a homodimer, with each monomer containing an active site. nih.govwikipedia.org The catalytic mechanism involves the sequential condensation of precursor molecules. nih.govwikipedia.org
Elucidation of Phenylpropanoid and Malonyl-CoA Pathway Contributions
The biosynthesis of chalcones begins with precursors derived from the phenylpropanoid pathway and malonyl-CoA. nih.govijpsr.comfrontiersin.orgnih.govplos.org The phenylpropanoid pathway starts with the amino acid L-phenylalanine, which is formed via the shikimic acid pathway. nih.govijpsr.com Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL). nih.govfrontiersin.org Cinnamic acid is then hydroxylated and further modified to yield p-coumaric acid, which is converted to p-coumaroyl-CoA by 4-coumarate CoA ligase (4CL). nih.govfrontiersin.org This p-coumaroyl-CoA molecule serves as the starter unit for chalcone synthesis. nih.govplos.org
Concurrently, malonyl-CoA is produced through the carboxylation of acetyl-CoA. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govijpsr.comnih.govplos.org This process involves sequential decarboxylation and condensation reactions within the CHS active site, ultimately leading to the formation of a linear tetraketide intermediate. nih.govwikipedia.orgcharlotte.edu The tetraketide then undergoes intramolecular cyclization and aromatization, catalyzed by CHS, to form the chalcone scaffold. charlotte.edu The aromatic B-ring and the three-carbon bridge of the chalcone are derived from p-coumaroyl-CoA, while the aromatic A-ring is formed from the three units of malonyl-CoA. nih.govijpsr.com
Following chalcone synthesis, the compound can undergo further enzymatic modifications. For instance, chalcone isomerase (CHI) can catalyze the isomerization of chalcones, such as naringenin (B18129) chalcone, into corresponding flavanones, which are precursors for other flavonoid classes like flavones, flavonols, anthocyanins, and condensed tannins. ijpsr.comfrontiersin.org
Advanced Structural Elucidation Techniques and Spectroscopic Analysis
The structural elucidation of pedicin and other chalcones relies heavily on advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, including the arrangement of atoms and functional groups.
Key spectroscopic techniques employed in chalcone structure elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. fabad.org.trkarary.edu.sd
NMR spectroscopy, particularly 1H NMR and 13C NMR, is crucial for determining the carbon-hydrogen framework and identifying different types of protons and carbons within the molecule. researchgate.netfabad.org.trkarary.edu.sdgsconlinepress.comresearchgate.net Analysis of chemical shifts, coupling constants, and signal multiplicities in 1H NMR spectra provides insights into the connectivity of hydrogen atoms and the nature of their neighboring environments. fabad.org.trkarary.edu.sd 13C NMR spectroscopy helps in identifying the carbon skeleton and different functional groups based on characteristic chemical shifts. fabad.org.tr Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, aiding in the complete assignment of signals and confirmation of the molecular structure. researchgate.net
Mass spectrometry (MS) is used to determine the molecular weight of the chalcone and provides information about its fragmentation pattern, which can help in deducing the structure of substructures within the molecule. fabad.org.trkarary.edu.sd High-resolution MS can provide the exact molecular formula.
Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups, such as the characteristic carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the α,β-unsaturated ketone system present in chalcones. preprints.orgfabad.org.trprimescholars.com
X-ray crystallography can provide a definitive three-dimensional structure of a chalcone if suitable crystals can be obtained. fabad.org.trresearchgate.net This technique offers precise bond lengths, bond angles, and conformational information.
The combination of data obtained from these spectroscopic methods, often complemented by elemental analysis and comparison with literature data of known compounds, allows for the comprehensive and accurate structural elucidation of natural products like pedicin. researchgate.netkarary.edu.sdprimescholars.com
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a crucial tool for elucidating the structure and determining the stereochemistry of organic compounds, including chalcones. Analysis of 1D (¹H and ¹³C) and 2D NMR spectra provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups fabad.org.trnih.govchemrxiv.org. For chalcones, characteristic signals in the ¹H NMR spectrum include those for vinylic protons (Ha and Hb) of the α,β-unsaturated ketone system. The coupling constant () between these protons is particularly informative for assigning the stereochemistry of the double bond. A large coupling constant (typically 15-16.1 Hz) indicates a trans configuration, while a smaller coupling constant (around 8 Hz) suggests a cis configuration fabad.org.tr. In the ¹³C NMR spectrum, the carbonyl carbon typically resonates in the range of δ 186.6 to 196.8 ppm, while the α and β carbons of the enone system show characteristic signals that aid in structural confirmation fabad.org.trresearchgate.net.
Utilization of Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. This fragmentation can help in piecing together the different parts of the molecule fabad.org.trchemrxiv.org. For chalcones, the mass spectrum often shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight fabad.org.tr. Fragmentation patterns in chalcones can involve the cleavage of bonds within the molecule, leading to characteristic fragment ions. Common fragmentation pathways include the loss of the phenyl group from either aromatic ring (A or B) or the loss of carbon monoxide (CO) fabad.org.trresearchgate.net. Analyzing these fragmentation ions helps in confirming the proposed structure derived from NMR data. Pedicin has a molecular formula of C₁₈H₁₈O₆ and a molecular weight of 330.3 g/mol nih.govnih.gov.
Molecular Mechanisms of Biological Activity
Research into Pedicin has revealed several molecular mechanisms underlying its biological activities, particularly in the context of cellular processes.
Antimitotic Activity: Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation
Pedicin has been identified as a compound that can inhibit the assembly of tubulins into microtubules tandfonline.com. Microtubules are essential components of the cytoskeleton, playing critical roles in various cellular processes, including cell division, intracellular transport, and maintaining cell shape onclive.comcancer.dk. They are dynamic structures that undergo polymerization (assembly) and depolymerization (disassembly) onclive.com. Antimitotic agents often target tubulin, interfering with microtubule dynamics and consequently disrupting cell division onclive.commdpi.commdpi.com. Inhibition of tubulin polymerization by compounds like Pedicin can lead to the disruption of the mitotic spindle, a structure made of microtubules that is essential for separating chromosomes during mitosis onclive.commdpi.com. This interference with spindle formation and dynamics can activate the spindle assembly checkpoint, leading to cell cycle arrest mdpi.com.
Mechanisms of Cell Cycle Perturbation
Cell cycle perturbation refers to the disruption of the normal progression of a cell through its division cycle. The cell cycle is tightly regulated by a series of checkpoints that ensure the accurate replication and segregation of genetic material khanacademy.org. Compounds that interfere with processes like DNA replication or microtubule dynamics can trigger these checkpoints, leading to cell cycle arrest at specific phases, such as the G₂/M phase mdpi.comkhanacademy.org. By inhibiting tubulin polymerization, Pedicin can disrupt the formation of a functional mitotic spindle, preventing cells from properly progressing through mitosis onclive.commdpi.com. This mitotic arrest can be a key mechanism by which Pedicin exerts its biological effects on proliferating cells mdpi.com.
Chemoenzymatic and Total Synthesis Strategies for Pedicin and its Analogues
The synthesis of natural products like Pedicin, particularly complex molecules, often involves total synthesis or chemoenzymatic approaches. Total synthesis aims to construct the target molecule from simple, commercially available starting materials through a series of chemical reactions wikipedia.orgamazon.com. Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high selectivity and efficiency of enzymes rsc.org. While specific detailed total synthesis routes for Pedicin may be complex and involve multiple steps, the core chalcone scaffold is typically constructed using established methodologies.
Synthetic Methodologies for Chalcone Scaffold Construction (e.g., Claisen-Schmidt Condensation)
The most common and widely used method for synthesizing the chalcone scaffold is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed (or sometimes acid-catalyzed) condensation of an aromatic aldehyde with an aromatic ketone, followed by dehydration, to form the characteristic α,β-unsaturated ketone structure of chalcones gkyj-aes-20963246.comsaudijournals.comnih.govrsc.orgscispace.com.
The Claisen-Schmidt condensation can be carried out under various conditions, including traditional solution-phase reactions using strong alkaline solutions like sodium hydroxide (B78521) or potassium hydroxide gkyj-aes-20963246.comsaudijournals.com. Acid catalysts can also be employed, offering the advantage of allowing direct reaction with hydroxyl-containing compounds without prior protection saudijournals.com. More recently, green chemistry approaches, such as using grinding techniques without solvents, have been successfully applied to synthesize chalcone derivatives via the Claisen-Schmidt reaction, offering shorter reaction times and reduced waste gkyj-aes-20963246.com. Lewis acids have also been explored as catalysts for this condensation saudijournals.com.
Other synthetic routes to chalcones exist, including Friedel-Crafts acylation and variations of coupling reactions like carbonylative Heck coupling or Suzuki-Miyaura coupling, though the Claisen-Schmidt reaction remains predominant for its simplicity and effectiveness in constructing the basic chalcone framework saudijournals.comnih.govrsc.org.
Regioselective Functionalization and Derivatization
Regioselective functionalization is a critical aspect of synthesizing Pedicin analogues. It involves selectively introducing or modifying functional groups at specific positions on the chalcone core or its attached aromatic rings. This is particularly important for complex molecules with multiple potential reaction sites. While specific examples for Pedicin were not detailed in the search results, the principle of regioselective functionalization is widely applied in organic synthesis to create diverse libraries of derivatives for biological evaluation rsc.orgrylene-wang.comlsu.educhemistryviews.orgnih.gov.
Techniques for regioselective functionalization can involve directing groups, careful control of reaction conditions (temperature, solvent, catalyst), or the use of protecting groups to block unwanted reaction sites rsc.orglsu.edunih.gov. Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for regioselectively introducing aryl or alkyl substituents onto halogenated or appropriately functionalized chalcone precursors lsu.edu. Nucleophilic substitution reactions can also be employed for regioselective derivatization, depending on the substituents present lsu.edu.
Enantioselective Synthetic Approaches for Chiral Analogues
While Pedicin itself appears to be an achiral molecule based on its described structure nih.gov, the synthesis of chiral chalcone analogues is an important area of research, particularly when chirality is expected to influence biological activity wikipedia.org. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a specific enantiomer of a chiral compound in unequal amounts, favoring one stereoisomer over the other wikipedia.orgrsc.org.
Various strategies are employed for enantioselective synthesis, including the use of chiral catalysts (such as chiral metal complexes or organocatalysts), chiral auxiliaries, or biocatalysis wikipedia.orgrsc.orgnih.govnih.govoaepublish.com. These methods create a chiral environment during the reaction, influencing the stereochemical outcome and leading to the preferential formation of one enantiomer wikipedia.org. For chalcone analogues, enantioselective approaches would be necessary if structural modifications introduce a chiral center (e.g., on the α or β carbon of the enone system or on substituents) and the biological activity is found to be stereospecific.
Structure-Activity Relationship (SAR) Studies of Pedicin Derivatives and Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and natural product research. SAR explores the relationship between the chemical structure of a molecule and its biological activity wikipedia.orgcollaborativedrug.comresearchgate.net. By systematically modifying the structure of a lead compound, such as Pedicin, and evaluating the biological effects of the resulting derivatives or analogues, researchers can identify which structural features are essential for activity, how modifications impact potency, and gain insights into the mechanism of action wikipedia.orgcollaborativedrug.comresearchgate.net.
Correlating Structural Modifications with Antimitotic Efficacy
Chalcones, including Pedicin, have been investigated for various biological activities, including potential anticancer properties gkyj-aes-20963246.comsaudijournals.comnih.govscispace.com. Antimitotic agents are a class of anticancer drugs that inhibit cell division by interfering with microtubule function. SAR studies in this area focus on correlating specific structural changes in chalcone derivatives with their ability to disrupt mitosis.
Research on other compound classes with antimitotic activity, such as certain indole (B1671886) derivatives, demonstrates how SAR is used to identify key structural elements. For example, modifications to different rings or linker groups can impact cytotoxic and antitubulin activities nih.gov. Similarly, for Pedicin analogues, SAR studies would involve synthesizing derivatives with variations in the substitution patterns on the A and B rings (the two aromatic rings linked by the enone system), modifications to the enone linker, or alterations to the hydroxyl and methoxy (B1213986) groups present in Pedicin's structure nih.gov. The antimitotic efficacy of these analogues would then be evaluated, and the observed biological activity would be correlated with the specific structural changes made. This process helps to understand which parts of the molecule are crucial for interacting with cellular targets involved in mitosis.
Impact of Substituent Patterns on Cellular Cytotoxicity
Cellular cytotoxicity, the ability of a compound to induce cell death, is a key parameter evaluated in SAR studies, particularly in the context of anticancer research. The substituent pattern on the chalcone scaffold significantly influences its cytotoxicity against various cell lines gkyj-aes-20963246.comsaudijournals.comnih.govscispace.com.
SAR studies on chalcone derivatives and related compounds have shown that the nature, position, and electronic properties of substituents on the aromatic rings can dramatically affect their cytotoxic potency mdpi.comresearchgate.net. For instance, the introduction of halogen atoms or electron-withdrawing groups can sometimes enhance cytotoxicity mdpi.comresearchgate.net. Conversely, certain modifications, such as the introduction of amino-derivatives in related structures, can lead to more moderate activity researchgate.net. The number and position of hydroxyl and methoxy groups, which are prominent in Pedicin's structure nih.gov, are also likely to play a significant role in determining the cytotoxicity of its analogues.
Data from cytotoxicity assays, typically reported as IC50 values (the concentration of a compound required to inhibit the growth of cells by 50%), are central to these SAR studies. By comparing the IC50 values of a series of Pedicin derivatives against relevant cell lines, researchers can identify trends and establish relationships between specific substituent patterns and the observed cytotoxic effects. This information is crucial for designing and synthesizing more potent and selective analogues.
| Compound Type | Structural Modification Examples | Observed Impact (General) | Relevant Activity |
| Chalcone Derivatives | Variations in A and B ring substituents | Significant influence on biological activity (cytotoxicity) gkyj-aes-20963246.comsaudijournals.comnih.govscispace.com | Cytotoxicity |
| Brefeldin A Derivatives | Mono- vs. Di-substitution of OH groups; Halogen introduction | Impact on cytotoxicity, sometimes enhanced potency mdpi.com | Cytotoxicity |
| α-Santonin Derivatives | Modification of lactone ring; Presence of endoperoxide | Impact on cytotoxicity (moderate vs. increased) researchgate.net | Cytotoxicity |
| Imidazo-based Heterocycles | Substitution patterns | Influence on cytotoxic potential researchgate.net | Cytotoxicity |
This table illustrates how structural modifications in various compound classes, including chalcone derivatives, are correlated with cytotoxic activity in SAR studies.
Future Research Trajectories for Pedicin (Chalcone)
Future research on pedicin and related chalcones is poised to explore several key areas aimed at optimizing their production, elucidating their precise mechanisms of action, and developing improved analogues with enhanced properties. These efforts are crucial for translating the observed biological activities into potential therapeutic applications rsc.orgfrontiersin.org.
Exploration of Novel Biosynthetic Engineering Approaches
The biosynthesis of chalcones in plants is primarily catalyzed by chalcone synthase (CHS), a type III polyketide synthase nih.govnih.govmdpi.com. CHS facilitates the condensation of p-coumaroyl CoA and malonyl CoA units to form the chalcone scaffold nih.govnih.govmdpi.com. Future research in this area aims to leverage biosynthetic engineering to improve the sustainable production of pedicin and design novel chalcone structures.
Strategies may involve manipulating the genes encoding CHS and other enzymes in the flavonoid biosynthetic pathway in host organisms like Escherichia coli or yeast koreascience.kr. By understanding the structure and function of CHS and related enzymes, researchers can potentially engineer these enzymes to accept different substrates or alter the cyclization process, leading to the production of new-to-nature chalcones nih.gov. For instance, studies have explored the co-expression of glycosyltransferases with chalcone biosynthesis enzymes to produce glycosylated chalcones with potentially improved properties like water solubility and bioavailability nih.govkoreascience.kr. The promiscuity of certain glycosyltransferases, such as BsGT1 from Bacillus subtilis, suggests the potential to glycosylate a range of chalcones koreascience.kr.
Furthermore, exploring alternative polyketide synthases and modifying their active sites based on structural information could lead to the engineered biosynthesis of pedicin or its precursors in a more efficient or controlled manner nih.gov. This could provide a more reliable and potentially higher-yield source compared to extraction from natural plant sources koreascience.kr.
Advanced Mechanistic Investigations of Cellular Interactions
While chalcones exhibit diverse biological activities, the precise molecular mechanisms and direct cellular targets are not always rigorously characterized rsc.orgnih.govresearchgate.netmdpi.com. Future research needs to delve deeper into how pedicin interacts at the cellular and molecular levels to fully understand its therapeutic potential and identify potential off-targets rsc.orgnih.govresearchgate.netmdpi.com.
Advanced mechanistic investigations could employ techniques such as:
Target identification studies: Utilizing pull-down assays, activity-based protein profiling, and mass spectrometry to identify proteins that directly bind to pedicin.
Detailed kinetic and thermodynamic studies: Analyzing the binding affinity and interaction dynamics of pedicin with its identified targets.
Cellular pathway analysis: Investigating how pedicin modulates specific signaling pathways using techniques like Western blotting, reporter assays, and phosphoproteomics.
High-resolution imaging: Employing super-resolution microscopy or cryo-electron microscopy to visualize the interaction of pedicin with cellular structures or protein complexes.
Understanding the specific interactions, such as the reported inhibition of tubulin polymerization by pedicin, requires further detailed studies to elucidate the binding site and the impact on microtubule dynamics nih.govresearchgate.netresearchgate.net. Similarly, for other reported activities of chalcones, clarifying the direct molecular targets is crucial for rational drug development and minimizing potential promiscuity nih.govresearchgate.net. Research is needed to understand how structural features of pedicin influence its interaction with specific enzymes or receptors rsc.org.
Design and Synthesis of Next-Generation Analogues
The chalcone scaffold is considered a privileged structure in medicinal chemistry due to its versatility and the wide range of biological activities exhibited by its derivatives researchgate.netfrontiersin.orgmdpi.commdpi.com. Future research will focus on the rational design and synthesis of novel pedicin analogues with improved potency, selectivity, metabolic stability, and pharmacokinetic properties rsc.orgresearchgate.netmdpi.comnih.gov.
Structure-activity relationship (SAR) studies are fundamental in this process rsc.orgfrontiersin.org. By systematically modifying the different parts of the pedicin molecule, researchers can determine how specific functional groups and structural features influence its biological activity and interaction with targets rsc.orgmdpi.comcore.ac.uk. For instance, studies on chalcone analogues have explored the impact of substituents on the aromatic rings and modifications to the α,β-unsaturated ketone linker on various activities, including anti-proliferative effects and enzyme inhibition mdpi.comnih.govcore.ac.ukmdpi.com.
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can play a significant role in the design process, predicting the activity of potential analogues before synthesis frontiersin.org. This can streamline the drug discovery pipeline frontiersin.org.
Synthetic strategies will involve both traditional organic synthesis methods like Claisen-Schmidt condensation and modern techniques such as microwave irradiation and cross-coupling reactions to efficiently generate diverse libraries of pedicin analogues mdpi.comfrontiersin.orgchemrevlett.comjapsonline.com. The incorporation of different heterocyclic systems or the creation of hybrid molecules combining the chalcone core with other pharmacophores are promising avenues for generating novel compounds with enhanced properties mdpi.commdpi.comrsc.orgfrontiersin.org. For example, hybrid molecules combining chalcones with moieties known to interact with specific targets, such as those involved in angiogenesis or neurological pathways, could lead to more targeted therapies nih.govcore.ac.uk. The design of bis-chalcones or chalcones fused with other ring systems also represents a strategy to explore novel chemical space and potentially improve biological activity nih.govmdpi.com.
Pediocin Bacteriocin : Microbiome Derived Antimicrobial Peptide Research
Discovery and Isolation Strategies from Microbial Sources
The discovery and isolation of pediocin stem from the investigation of antimicrobial substances produced by lactic acid bacteria (LAB), particularly Pediococcus species, which are commonly found in fermented foods and vegetable materials. frontiersin.orgasm.org These bacteria are known to produce various compounds, including bacteriocins, that inhibit the growth of competing microorganisms. nih.govnih.gov
Screening and Characterization of Pediococcus Strains for Bacteriocin (B1578144) Production
Screening for pediocin-producing Pediococcus strains typically involves evaluating the antimicrobial activity of bacterial isolates against sensitive indicator organisms. nih.govsci-hub.se This is often performed using agar-based methods, such as the agar-well diffusion test or deferred antagonism assays, where the inhibitory effect of the producer strain or its cell-free supernatant on the growth of target bacteria is observed as a clear zone of inhibition. nih.govnih.govsci-hub.se
Studies have screened numerous Pediococcus strains isolated from various sources, including fermented meats, vegetables, and even human breast milk, for bacteriocin production. frontiersin.orgnih.govunirioja.esajol.inforesearchgate.net For instance, Pediococcus acidilactici and Pediococcus pentosaceus are frequently identified as pediocin producers. frontiersin.orgmdpi.com Characterization of positive isolates includes assessing the spectrum of antimicrobial activity against a range of Gram-positive and, in some cases, Gram-negative bacteria, as well as evaluating the stability of the inhibitory substance under different conditions like heat treatment and pH variations. frontiersin.orgnih.govscielo.br Sensitivity to proteolytic enzymes is a key characteristic used to confirm the proteinaceous nature of the inhibitory compound, distinguishing bacteriocins from other antimicrobial substances like organic acids. frontiersin.orgnih.govscielo.br
Table 1: Examples of Pediocin-Producing Pediococcus Strains and Sources
| Pediococcus Species | Source | Pediocin Produced | Reference |
| Pediococcus acidilactici | Fermented Meat Product | Pediocin NV 5 | nih.gov |
| Pediococcus acidilactici | Human Intestinal Tract | Pediocin PA-1 | nih.gov |
| Pediococcus acidilactici | Spanish Dry-Fermented Sausages | Pediocin L50 | researchgate.net |
| Pediococcus acidilactici | Various | Pediocin AcH, PA-1 | frontiersin.org |
| Pediococcus pentosaceus | Fermented Sorghum Beverage | Bacteriocin PB2 | researchgate.net |
| Pediococcus pentosaceus | Human Breast Milk | Pediocin AcH/PA-1 | ajol.info |
| Pediococcus pentosaceus | Marula | Pediocin | frontiersin.org |
Purification and Identification of Pediocin Isoforms
Following the identification of bacteriocin-producing strains, purification strategies are employed to isolate and obtain pure pediocin. Common purification methods involve a combination of techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, gel filtration chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.netresearchgate.net These steps sequentially enrich and separate the bacteriocin from other cellular components and metabolites.
The identification of purified pediocin isoforms is typically achieved through biochemical and mass spectrometry analyses. ajol.infonih.gov Mass spectrometry provides information on the molecular weight of the purified peptide. ajol.info For instance, pediocin PA-1 has a molecular weight of approximately 4.6 kDa. ajol.infonih.gov Amino acid sequencing, often by Edman degradation or derived from gene sequencing, determines the primary structure of the pediocin. ajol.info Comparison of the amino acid sequence and molecular weight to known bacteriocins helps in identifying specific pediocin isoforms like pediocin PA-1 or pediocin AcH, which are known to be identical or highly similar. ajol.infomdpi.comnih.gov Differences in sensitivity to various protease enzymes have also been noted as a way to distinguish between pediocin isoforms. frontiersin.org
Genetic Basis and Biosynthetic Operons of Pediocin Production
The production of pediocin is genetically encoded, and the genes responsible for its biosynthesis, immunity, and transport are typically organized in operons. mdpi.comresearchgate.netmdpi.com
Analysis of Plasmid-Encoded Gene Clusters for Pediocin Synthesis
In many pediocin-producing strains, the genes involved in pediocin biosynthesis are located on plasmids. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Analysis of these plasmids has revealed the presence of specific gene clusters or operons responsible for pediocin production. researchgate.netnih.govnih.govresearchgate.net For example, the genetic determinants for pediocin PA-1/AcH biosynthesis are found within a plasmid-borne operon in various Pediococcus acidilactici strains. mdpi.comnih.govresearchgate.net Studies have characterized plasmids such as pSMB74, which carries the pap operon encoding pediocin AcH. nih.govnih.govasm.org This operon is approximately 3.5 kb in size and contains several genes necessary for pediocin production. nih.govresearchgate.netnih.govnih.gov
Table 2: Examples of Pediocin-Encoding Plasmids
| Plasmid Name | Producer Strain | Pediocin Encoded | Approximate Size (kb) | Reference |
| pSMB74 | Pediococcus acidilactici H | Pediocin AcH | 8.9 | nih.govnih.gov |
| pSRQ11 | Pediococcus acidilactici PAC1.0 | Pediocin PA-1 | 9.4 | asm.orgresearchgate.net |
| pI4 | Bacillus coagulans I4 | Coagulin | ~8.8 | nih.gov |
Note: Coagulin is a pediocin-like bacteriocin. nih.govfrontiersin.org
While pediocin production is often plasmid-encoded, some class IIa bacteriocin genes have been found on chromosomal fragments in other bacteria. mdpi.commdpi.com However, for pediocin itself, plasmid localization of the biosynthetic genes is a common feature. nih.govmdpi.com
Characterization of Structural Genes, Immunity Proteins, and Transporter Systems
The pediocin biosynthetic operon typically includes several key genes: a structural gene encoding the pediocin precursor peptide, an immunity gene encoding a protein that protects the producer cell from its own bacteriocin, and genes encoding transporter systems responsible for the secretion of the mature bacteriocin. mdpi.comresearchgate.netmdpi.comnih.gov
The structural gene (pedA or papA) encodes a precursor peptide that includes an N-terminal leader sequence and the mature pediocin peptide. asm.orgresearchgate.netnih.govasm.org This precursor is ribosomally synthesized. researchgate.netmdpi.com The leader sequence is typically cleaved off during the secretion process. researchgate.netmdpi.com
Immunity proteins, encoded by genes like pedB or papB, are crucial for self-protection of the pediocin-producing strain. researchgate.netnih.govasm.orgresearchgate.net These are typically small cytosolic proteins that interact with the bacteriocin or the target membrane receptor to neutralize the pediocin's effect. researchgate.netnih.gov The genetic determinants for immunity are usually located within the same bacteriocin locus. mdpi.comresearchgate.netresearchgate.net
Transporter systems, often involving ATP-binding cassette (ABC) transporters and accessory proteins (encoded by genes like pedC, pedD, papC, papD), are responsible for the extracellular translocation of the bacteriocin. asm.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov These transporters are involved in the processing and secretion of the pediocin peptide. asm.orgmdpi.comfrontiersin.org Studies have shown that the structural gene and the transporter genes alone can be sufficient for heterologous production and secretion of pediocin PA-1 in certain hosts. researchgate.netnih.gov
Table 3: Key Genes in the Pediocin Biosynthetic Operon (Example from pap operon)
| Gene | Encoded Protein | Function in Pediocin Production | Reference |
| papA | Prepediocin | Structural gene encoding the pediocin precursor peptide. | nih.govasm.org |
| papB | Immunity protein | Protects the producer cell from pediocin activity. | nih.govasm.org |
| papC | Accessory protein | Involved in transport and potentially disulfide bond formation. | nih.govresearchgate.netasm.org |
| papD | ABC transporter protein | Responsible for transmembrane translocation and processing. | asm.orgnih.govnih.govasm.org |
Advanced Structural Characterization of Pediocin and Pediocin-like Bacteriocins
Pediocin and pediocin-like bacteriocins are characterized as small, unmodified peptides. frontiersin.org They typically consist of 40-44 amino acids and have a molecular weight generally lower than 5 kDa. frontiersin.org A defining feature of Class IIa bacteriocins, including pediocins, is the presence of a conserved YGNGV/L motif near the N-terminus, often referred to as the "pediocin box". frontiersin.orgresearchgate.netconicet.gov.armdpi.comnih.gov
The structure of pediocin can be broadly divided into two domains: a conserved N-terminal domain and a more variable C-terminal domain. researchgate.netresearchgate.net The N-terminal region is typically cationic and hydrophilic, forming an antiparallel β-sheet structure stabilized by a conserved disulfide bridge (e.g., Cys9-Cys14 in pediocin PA-1). conicet.gov.arnih.gov This N-terminal domain is thought to be involved in the initial binding to the target cell membrane, potentially interacting with negatively charged phospholipids (B1166683) or specific receptors. conicet.gov.arnih.govnih.gov
The C-terminal domain is generally more hydrophobic or amphiphilic and is separated from the N-terminal domain by a flexible hinge region. frontiersin.orgconicet.gov.ar This region is crucial for membrane insertion and pore formation, which is the primary mechanism of action for pediocin. frontiersin.orgconicet.gov.ar Structural studies, including NMR spectroscopy and cryo-electron microscopy, have provided insights into the three-dimensional structure and membrane interaction of pediocin-like bacteriocins. conicet.gov.arnih.govnih.govrcsb.org These studies suggest that the C-terminal domain may form alpha-helices and a hairpin-like structure that penetrates the hydrophobic core of the target membrane, leading to pore formation and dissipation of the transmembrane potential. frontiersin.orgconicet.gov.arresearchgate.netnih.gov The presence of disulfide bonds is considered essential for the activity of pediocin PA-1. researchgate.net
Structural differences in the C-terminal domain contribute to the variations observed in the antimicrobial spectra of different pediocin isoforms. frontiersin.orgresearchgate.net Research continues to explore the structure-function relationships of pediocin and pediocin-like bacteriocins to understand their mechanism of action and potential for modification. conicet.gov.arresearchgate.net
Cryo-Electron Microscopy (Cryo-EM) for Receptor-Bacteriocin-Immunity Complex Structures
Cryo-EM has been instrumental in elucidating the complex interactions between pediocin-like bacteriocins, their receptors, and cognate immunity proteins asm.orgnih.govresearchgate.nettcdb.org. Studies utilizing Cryo-EM, such as the analysis of the bacteriocin-receptor-immunity ternary complex from Lactobacillus sakei, have revealed that pediocin-like bacteriocins bind to a specific position on the Core domain of the mannose phosphotransferase system (Man-PTS), which serves as their receptor asm.orgnih.govtcdb.org. The structure of this complex demonstrates how the bacteriocin's C-terminal helical tails influence the opening range of the Man-PTS Core domain, facilitating transmembrane pore formation asm.orgnih.gov. Furthermore, Cryo-EM has provided insights into the immunity mechanism, showing how the producer strain's immunity protein interacts with the bacteriocin-receptor complex from the cytosolic side, effectively blocking the pore and preventing cell death asm.orgnih.govtcdb.org.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of pediocin in different environments elaba.ltiastate.eduresearchgate.netasm.orgnih.gov. CD studies have shown that pediocin is largely unordered in aqueous solution iastate.eduasm.orgnih.gov. However, upon binding to membrane-mimicking environments, such as phospholipid vesicles or detergent micelles, pediocin undergoes a conformational change, adopting a structure containing both β-sheet and α-helical regions iastate.eduasm.orgnih.gov. Specifically, the N-terminal region is proposed to form a three-stranded β-sheet, while the C-terminal half is thought to form an α-helix asm.org. The induction of secondary structure is significantly influenced by the presence of a hydrocarbon-water interface, with detergent micelles proving effective in mimicking the membrane-bound conformation iastate.edunih.gov.
Here is a data table summarizing representative CD findings on pediocin's secondary structure in different environments:
| Environment | Unordered Structure (%) | β-Strand Structure (%) | β-Turn Structure (%) | α-Helical Structure (%) |
| Aqueous Solution | 56 | 20 | 15 | - |
| Vesicles | 32 | Largely Unchanged | Largely Unchanged | 32 |
| 50% TFE (Pediocin PA-1 3c) | 32.1 | 23.9 | 21.8 | 22.2 |
Examination of Pediocin Box Motif and Disulfide Bridge Conformations
Pediocin-like bacteriocins are characterized by a highly conserved N-terminal region containing the "pediocin box" motif, typically YGNGV/L, and conserved cysteine residues involved in disulfide bridges ufv.brnih.govresearchgate.netmdpi.comasm.org. The pediocin box motif is located within the conserved N-terminal region, which often forms a three-stranded anti-parallel β-sheet structure stabilized by a conserved disulfide bridge (e.g., Cys9-Cys14 in pediocin PA-1) nih.govasm.org. This N-terminal β-sheet exhibits distinct hydrophobic and hydrophilic surfaces nih.gov. The conserved pediocin box corresponds to a β-turn in the structure nih.gov.
Some pediocins, like pediocin AcH/PA-1, possess an additional C-terminal disulfide bond, which is thought to contribute to enhanced potency and a broader spectrum of activity iastate.edunih.govasm.org. This C-terminal disulfide bond may also influence the conformation of the C-terminus, potentially forcing the C-terminal tail to loop back onto the α-helix region, forming a hairpin-like structure iastate.edunih.govasm.org. The N-terminal β-sheet and the C-terminal region are separated by a flexible hinge, allowing for relative movement between these domains asm.org.
Molecular Mechanisms of Antimicrobial Activity
Mechanism of Pore Formation in Target Bacterial Cytoplasmic Membranes
Pediocin exerts its antimicrobial activity primarily by disrupting the integrity of the target bacterial cytoplasmic membrane through pore formation frontiersin.orgasm.orgresearchgate.net. The process involves several steps: initial adsorption to the cell surface, distribution and interaction with the cytoplasmic membrane, and subsequent insertion and oligomerization to form pores frontiersin.org. These pores lead to the dissipation of the transmembrane electrical potential and pH gradient, resulting in the depletion of intracellular ATP and the leakage of ions, amino acids, and other essential molecules, ultimately causing cell death asm.orgasm.orgconicet.gov.ar. While pore formation is a primary mechanism, some studies suggest that pediocin might also compromise cellular viability by blocking sugar uptake due to its interaction with Man-PTS conicet.gov.ar.
Specific Interactions with the Mannose Phosphotransferase System (Man-PTS) Receptor
A key aspect of pediocin's mechanism of action is its specific interaction with the mannose phosphotransferase system (Man-PTS) on the surface of sensitive Gram-positive bacteria asm.orgasm.orgconicet.gov.artcdb.orgresearchgate.netbiorxiv.org. The Man-PTS acts as a specific membrane receptor for pediocin-like bacteriocins asm.orgasm.orgconicet.gov.artcdb.org. The cationic hydrophilic N-terminus of pediocin is involved in the initial recognition and binding to the Man-PTS conicet.gov.arasm.orgnih.gov. Structural studies, including Cryo-EM, have shown that pediocin binds to the Core domain of Man-PTS asm.orgasm.orgtcdb.org. This binding event induces a conformational change in the receptor, opening the Core domain away from the Vmotif domain, which is crucial for pore formation asm.orgasm.org. The interaction with Man-PTS is essential for the sensitivity of target bacteria to pediocin asm.orgasm.orgconicet.gov.ar.
Elucidation of Producer Strain Immunity Mechanisms Against Autolysis
Bacteriocin-producing strains possess immunity mechanisms to protect themselves from the lethal effects of their own bacteriocins asm.orgconicet.gov.arnih.govresearchgate.net. For pediocin-producing strains, this immunity is typically mediated by a cognate immunity protein, often encoded in the same operon as the bacteriocin gene ufv.brasm.orgnih.gov. A well-supported model suggests that the immunity protein interacts with the bacteriocin-receptor complex, forming a ternary complex asm.orgconicet.gov.arnih.gov. This interaction occurs when the bacteriocin attacks the bacterial membrane from the outside conicet.gov.ar. The immunity protein, which is largely cytosolic, is thought to recognize and bind to the bacteriocin-receptor complex from the cytoplasmic side, inserting a loop into the pore formed by the bacteriocin and thereby blocking leakage and preventing autolysis asm.orgnih.govtcdb.org. While the precise mechanism can vary, the immunity protein effectively interrupts the subsequent steps that would lead to cell death in the producer strain conicet.gov.ar.
Broader Spectrum of Action Against Gram-Positive and Select Gram-Negative Strains (e.g., Acidocin A)
While many PLBs are primarily active against Gram-positive bacteria, particularly Listeria monocytogenes, some variants exhibit a broader spectrum that includes certain Gram-negative strains. frontiersin.orgitmedicalteam.pl Acidocin A, a pediocin-like bacteriocin produced by Lactobacillus acidophilus, stands out due to its non-canonical structure and wider activity. researchgate.netmdpi.comnih.govmdpi.com Unlike typical PLBs with narrow activity in the nanomolar range, acidocin A has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant E. coli strains. researchgate.netmdpi.comnih.govmdpi.com This broader activity, observed at micromolar concentrations, distinguishes it from classical PLBs like avicin A, which primarily targets L. monocytogenes. mdpi.comnih.govmdpi.com Studies have indicated that acidocin A disrupts the integrity of both the outer and inner membranes of E. coli. researchgate.netmdpi.comnih.gov
Other research also suggests that some pediocin variants, such as pediocin S and L from Pediococcus pentosaceus, can be effective against Gram-negative microorganisms. frontiersin.org Additionally, certain Pediococcus strains, including P. damnosus and P. pentosaceus, have been reported to synthesize broad-spectrum bacteriocins active against Gram-negative bacteria like Y. enterocolitica, P. fragi, and P. fluorescens. itmedicalteam.pl
Structure-Activity Relationship (SAR) Studies of Pediocin Variants and Analogues
Understanding the relationship between the structure of pediocin and its antimicrobial activity is crucial for designing improved variants. chapman.edunih.gov SAR studies involve examining how modifications to the peptide sequence and structure affect its potency and spectrum of action. nih.gov Key structural features influencing activity include peptide length, net positive charge, amphipathicity, and the presence of disulfide bonds. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govoup.commdpi.com
Pediocin PA-1, a well-studied class IIa bacteriocin, binds to the mannose phosphotransferase (man-PTS) system in sensitive bacteria, leading to pore formation and cell death. chapman.eduresearchgate.netfrontiersin.org The cationic nature of many class II bacteriocins, including pediocins, facilitates their interaction with the anionic bacterial membrane. itmedicalteam.plnih.govoup.com
Rational Design of Modified Peptides for Enhanced Potency
Rational design strategies aim to enhance the antimicrobial properties of peptides through targeted modifications. researchgate.netfrontiersin.orgoup.commdpi.com These strategies can involve altering peptide sequences, adjusting length, improving stability, and tailoring structural features. researchgate.netfrontiersin.org For pediocin variants and analogues, rational design has focused on improving potency and broadening the spectrum of activity. oup.comnih.gov
Effects of Pediocin Box Mutations on Antimicrobial Activity
The pediocin box (YGNG(V/L)) is a conserved motif in pediocin-like bacteriocins. researchgate.netmdpi.comnih.govmdpi.com Mutations within this region can impact antimicrobial activity, although the extent of this impact can vary depending on the specific bacteriocin. researchgate.netmdpi.comnih.gov
In the case of acidocin A, mutations or even complete deletion of the pediocin box region resulted in only a slight, on average a 2–4-fold, decrease in activity. researchgate.netmdpi.comnih.govmdpi.commdpi.com This suggests that for acidocin A, the pediocin box might not carry the same critical functional load as observed in other pediocin-like peptides. researchgate.netmdpi.comnih.govmdpi.com In contrast, an avicin A mutant with a threonine residue inserted into the pediocin box was completely inactive. mdpi.com This highlights that the effect of pediocin box mutations on antimicrobial activity is bacteriocin-specific.
Immunomodulatory Properties of Pediocin and Related Bacteriocins
Beyond their direct antimicrobial effects, bacteriocins, including pediocins, have been shown to possess immunomodulatory properties, influencing the host's immune system and the gut microbiota. mdpi.comnih.govoup.comijabbr.commdpi.comnih.govachaiki-iatriki.gr This suggests a potential role for these peptides in modulating host health beyond simply inhibiting pathogens. mdpi.comnih.govnih.gov
Modulation of Cytokine and Growth Factor Expression in Immune Cells
Research indicates that pediocin-like bacteriocins can modulate the expression levels of various cytokines and growth factors in immune cells. researchgate.netmdpi.comnih.govmdpi.comnih.gov Studies using primary human monocytes have shown that acidocin A and avicin A can influence the production of inflammatory mediators and some anti-inflammatory factors. researchgate.netmdpi.comnih.govnih.gov
Specifically, acidocin A has been observed to induce the production of inflammatory mediators such as IL-6, TNFα, MIG/CXCL9, MCP-1/CCL2, MCP-3/CCL7, and MIP-1β. researchgate.netmdpi.comnih.govmdpi.comnih.gov Concurrently, it inhibited the production of some anti-inflammatory factors, including IL-1RA and MDC/CCL22. researchgate.netmdpi.comnih.govnih.gov This suggests a complex interaction with the immune system, potentially influencing inflammatory responses. mdpi.comnih.govmdpi.comnih.gov
Table: Modulation of Cytokine and Chemokine Production by Acidocin A in Human Monocytes
| Cytokine/Chemokine | Effect of Acidocin A Treatment |
| IL-6 | Increased Production |
| TNFα | Increased Production |
| MIG/CXCL9 | Increased Production |
| MCP-1/CCL2 | Increased Production |
| MCP-3/CCL7 | Increased Production |
| MIP-1β | Increased Production |
| IL-1RA | Inhibited Production |
| MDC/CCL22 | Inhibited Production |
Influence on Gut Microbiota and Intestinal Functional State
Bacteriocins produced by lactic acid bacteria (LAB), including pediocins, play a role in shaping the composition and function of the gut microbiota. frontiersin.orgfrontiersin.orgnih.gov They can inhibit or kill pathogenic bacteria in the gut, thereby altering the microbial community structure. frontiersin.org This selective pressure can favor the growth and colonization of the producer strain while inhibiting competitors or pathogens. nih.gov
Studies have explored the impact of bacteriocin-producing strains on the gut microbial community. frontiersin.org For example, Pediococcus acidilactici UL5, a pediocin PA-1 producer, showed anti-Listeria activity in a mouse model without negatively affecting the native intestinal microflora. frontiersin.org The use of bacteriocin-producing strains, as opposed to purified peptides, is being investigated as a potential method for delivering bacteriocins to the anaerobic environment of the gut and influencing the microbiome composition. frontiersin.org Changes in gut microbiota composition have been linked to various aspects of host health, including influencing the intestinal functional state and even potentially impacting factors like immunity and growth performance. frontiersin.orgfrontiersin.orgparisbraininstitute.org
Future Research Trajectories for Pediocin (Bacteriocin)
Future research on pediocin, a well-studied Class IIa bacteriocin, is poised to explore new avenues to enhance its therapeutic and industrial potential. While pediocin PA-1 and nisin have been commercialized, primarily as food preservatives, the broader application of bacteriocins with clinically relevant activity faces limitations. cit.ie Future directions include investigating novel pediocin-like bacteriocins from diverse sources, employing genetic engineering to optimize pediocin's properties, and conducting in-depth studies on its interactions with the host immune system. rug.nlresearchgate.net
Investigation of Novel Pediocin-like Bacteriocins from Diverse Microbiomes
The search for novel antimicrobial agents has led to increased interest in diverse microbial ecosystems as potential sources of new bacteriocins, including pediocin-like peptides. Microbiomes from various environments, such as the marine fish gut, represent relatively untapped resources for discovering novel bacteriocins with potential benefits for human health and aquaculture. nih.gov Studies have already identified novel bacteriocins and bacteriocin-like peptides from marine fish gut microbiomes, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, and even fungi. nih.gov For instance, Carnobacterium piscicola V1 from fish gut was found to produce two Class IIa bacteriocins, piscicocins V1a and V1b, with piscicocin V1a identified as a novel bacteriocin based on sequence analysis. nih.gov Similarly, Carnobacterium divergens V41 produced divercin V41, another novel Class IIa bacteriocin with sequence similarity to pediocin PA-1 and enterocin (B1671362) A. nih.gov
The exploration of diverse microbiomes is crucial because while some bacteriocin genes are widely conserved, strains isolated from different environments and geographical areas can produce the same or similar bacteriocins. tandfonline.com This highlights the potential for discovering variants or entirely novel pediocin-like structures with potentially different or enhanced properties.
Genetic Engineering for Tailored Antimicrobial Spectrum and Stability
Genetic engineering offers powerful tools to modify pediocin's properties, such as its antimicrobial spectrum and stability. rug.nlscispace.com Pediocin PA-1, for example, can lose activity due to methionine oxidation. tandfonline.com Studies have shown that replacing the single methionine residue (Met31) with hydrophobic amino acids like alanine, leucine (B10760876), or isoleucine can prevent oxidation and improve stability with minimal impact on activity. rug.nltandfonline.comresearchgate.net For instance, a synthetic pediocin PA-1 analog with leucine at position 31 (M31L) demonstrated similar anti-Listeria activity to native pediocin PA-1 and improved stability. tandfonline.com Heterologous expression of such modified pediocins in host organisms like E. coli is also being explored as a strategy for production. tandfonline.com
Genetic engineering strategies can address challenges associated with bacteriocins, including enhancing antimicrobial activity, thermal stability, solubility, diffusivity, and resistance to protein degradation. researchgate.netmdpi.com By modifying specific residues or regions, researchers aim to tailor pediocin variants for targeted action against specific pathogens or for improved performance under different environmental conditions.
Mechanistic Studies of Bacteriocin-Host Immune System Interactions
Understanding the complex interactions between bacteriocins, such as pediocin, and the host immune system is a critical area for future research. The host immune system plays a role in shaping associations with beneficial microorganisms and responding to infections. researchgate.netunl.edu While bacteriocins are known for their direct antimicrobial activity, their influence on the host immune response is gaining attention. eaglegenomics.com
Research suggests that the gut microbiota significantly interacts with the host immune system, and the absence of certain commensal microbes has been linked to increased incidence of immune-mediated diseases. unl.edu Bacteriocins, as components produced by some commensal bacteria, may play a role in this interplay. Studies on other bacteriocins and probiotics have highlighted their potential in modulating host immune responses. eaglegenomics.com For example, some probiotics can influence immune development and protect against enteropathogen invasion. unl.edu
Future mechanistic studies should aim to elucidate how pediocin interacts with immune cells, influences cytokine production, and potentially modulates inflammatory pathways. While the direct interaction of bacteriocins with infectious viruses, particularly in the context of modulating host immunity, is complex and requires further study, the broader impact of bacteriocins on host physiology and immune health is an active area of investigation. eaglegenomics.com
Pederin Polyketide : Symbiont Derived Antitumor Agent Research
Discovery and Isolation Strategies from Biological Symbioses
The discovery of pederin (B1238746) challenged initial assumptions about its origin. While first isolated from insects, subsequent research revealed that its production is intrinsically linked to bacterial symbionts. ebi.ac.ukhelsinki.fi This understanding has driven the development of specific isolation and identification strategies targeting these symbiotic relationships.
Identification from Insect and Marine Invertebrate Sources
Pederin was initially characterized from the haemolymph of beetles belonging to the genus Paederus, particularly Paederus fuscipes. wikipedia.orgebi.ac.uk Early studies required processing a substantial number of field-collected beetles to obtain sufficient amounts for structural determination. ebi.ac.ukcsic.es The presence of pederin in these beetles serves as a chemical defense mechanism against predators and is responsible for the severe dermatitis observed upon contact with human skin. wikipedia.orgnih.gov
Interestingly, compounds structurally similar to pederin, such as mycalamide and onnamide (B1245255), were subsequently discovered in marine sponges. researchgate.netfrontiersin.org This led to the hypothesis that, similar to the beetles, these marine invertebrates might also harbor bacterial symbionts responsible for producing these polyketides. researchgate.netcapes.gov.br The pederin family of compounds, therefore, represents a group of potent antitumor agents found in both terrestrial beetles and marine sponges, with a common origin in bacterial symbiosis. nih.govresearchgate.net
Cultivation-Independent Approaches for Symbiont Identification
Traditional microbiological techniques involving the cultivation of symbiotic bacteria proved challenging for the pederin-producing symbionts, as they have remained largely unculturable. csic.escapes.gov.brnih.govoup.com This difficulty necessitated the adoption of cultivation-independent approaches, primarily focusing on the analysis of metagenomic DNA from the host organisms. capes.gov.brmdpi.com
Metagenomic library screening and sequence-based analysis of total DNA extracted from Paederus fuscipes beetles allowed for the identification of the putative pederin biosynthetic gene cluster. capes.gov.brnih.govmdpi.com This approach provided strong evidence that the genes responsible for pederin biosynthesis reside on the genome of a bacterial symbiont, specifically a Pseudomonas-like endosymbiont closely related to Pseudomonas aeruginosa. ebi.ac.uknih.govresearchgate.netnih.govpnas.org Similar metagenomic strategies were employed to identify polyketide synthase genes corresponding to onnamide biosynthesis in the marine sponge Theonella swinhoei, further supporting the role of bacterial symbionts in producing pederin-type compounds in marine environments. frontiersin.orgcapes.gov.brmdpi.com
Biosynthetic Gene Clusters and Enzymatic Pathways
The biosynthesis of pederin is a complex process orchestrated by a dedicated gene cluster found within the bacterial symbiont. Analysis of this cluster has provided significant insights into the enzymatic machinery involved in the assembly and modification of this intricate molecule.
Analysis of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Modules
The pederin biosynthetic gene cluster (ped cluster) is located on a specific region of the symbiont's genome, estimated to be around 54-kb in size. nih.gov This cluster encodes a mixed modular polyketide synthase/nonribosomal peptide synthetase system, characteristic of the biosynthesis of many complex natural products. helsinki.finih.govmdpi.com
A notable feature of the ped cluster is the presence of large, multi-domain proteins, PedF and PedH, which function as hybrid PKS/NRPS enzymes. nih.gov These megasynthases are responsible for the step-wise assembly of the pederin backbone from smaller precursor molecules like malonyl- and methylmalonyl-CoA units. nih.gov Unusually for Type I PKSs, the ped cluster lacks integrated acyltransferase (AT) domains within the main PKS/NRPS proteins. nih.gov Instead, separate, isolated monodomain AT genes are found within the cluster, suggesting a trans-AT mechanism where a common AT enzyme serves multiple PKS modules. helsinki.finih.gov The modular arrangement and domain analysis of the PKS and NRPS modules within the ped cluster show a strong correlation with the chemical structure of pederin. nih.gov
The lab cluster, responsible for the biosynthesis of labrenzin in Labrenzia sp. PHM005, also encodes a trans-AT mixed type PKS/NRPS biosynthetic pathway, highlighting a shared architectural feature with the pederin pathway. frontiersin.orgnih.gov
Table 1: Key PKS/NRPS Proteins in Pederin Biosynthesis
| Protein | Size (amino acids) | Type | Putative Role |
| PedF | 8,601 | PKS/NRPS | Backbone assembly |
| PedH | 6,266 | PKS/NRPS | Further elongation/modification (?) |
Role of O-Methyltransferases (MTs) in Pederin Biosynthesis
Pederin contains several O-methyl groups, which are added to the polyketide structure by specific O-methyltransferase (MT) enzymes. csic.esnih.gov The ped biosynthetic gene cluster encodes at least three proteins with similarity to O-methyltransferases: PedA, PedE, and PedO. csic.esbiorxiv.orgresearchgate.net
Biochemical studies have demonstrated the activity of these methyltransferases. For instance, PedO has been shown to regiospecifically methylate the C18-OH group of mycalamide A, a pederin family compound, in in vitro experiments. csic.esresearchgate.net The presence and activity of these MTs are crucial for generating the specific methylation pattern observed in the final pederin molecule. csic.es The cytotoxic activity of pederin-type compounds can be influenced by their methylation pattern. csic.esbiorxiv.org
Characterization of Biosynthetic Pathway Divergence in Related Compounds (e.g., Labrenzin)
The discovery of pederin-like compounds in diverse organisms, such as labrenzin in the marine bacterium Labrenzia sp. PHM005, has facilitated comparative biosynthetic studies. csic.esfrontiersin.orgnih.gov Labrenzin is a pederin analog that differs structurally by the absence of an O-methylation at the C18-OH position. csic.esbiorxiv.org
Analysis of the lab gene cluster in Labrenzia sp. PHM005 revealed that it encodes a trans-AT PKS/NRPS pathway similar to the ped cluster, but it contains only two predicted O-methyltransferases (Lab6 and Lab16), in contrast to the three (PedA, PedE, and PedO) found in the ped cluster. csic.esnih.govbiorxiv.org Protein homology comparisons suggest that Lab16 is homologous to PedE, and Lab6 is homologous to PedA. biorxiv.org The absence of a PedO homolog in the lab cluster is consistent with the lack of the C18 O-methylation in labrenzin, providing a clear example of how variations in the enzymatic machinery, specifically the complement of methyltransferases, can lead to structural divergence in related polyketides. csic.esbiorxiv.org
This comparative analysis of the pederin and labrenzin biosynthetic pathways offers insights into the evolutionary relationships between these gene clusters and the mechanisms underlying the structural diversity observed within the pederin family of natural products. capes.gov.brfrontiersin.orgbiorxiv.org
Table 2: Comparison of Methyltransferases in Pederin and Labrenzin Biosynthesis
| Compound | Biosynthetic Cluster | Number of MTs | Identified MTs |
| Pederin | ped | 3 | PedA, PedE, PedO |
| Labrenzin | lab | 2 | Lab6 (homolog of PedA), Lab16 (homolog of PedE) |
Molecular Mechanisms of Biological Activity
Pederin exerts its biological effects primarily through the inhibition of protein and DNA synthesis, which disrupts cell division nih.govwikipedia.org. This fundamental mechanism underlies its potent cytotoxicity, particularly against rapidly dividing cells like cancer cells nih.govwikipedia.orgcsic.es.
Elucidation of Antitumor Efficacy at a Cellular Level (e.g., Apoptosis Induction)
Pederin and its derivatives have garnered interest as potential anticancer agents due to their ability to inhibit protein and DNA biosynthesis, thereby slowing the division of cancer cells wikiwand.comwikipedia.orgcsic.es. Studies have shown that pederin can induce apoptosis, or programmed cell death, in various cancer cell lines innovareacademics.ininnovareacademics.in. For instance, Paederus alfieri extract, which contains pederin as a main cytotoxic component, induced apoptosis in human myeloid leukemia K562 cells in a dose-dependent manner innovareacademics.ininnovareacademics.in. This induction of apoptosis was associated with the modulation of the PI3K/Akt signaling pathway innovareacademics.ininnovareacademics.in. Specifically, the extract downregulated the anti-apoptotic protein Bcl-2 and upregulated the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio innovareacademics.in. Additionally, the levels of phosphorylated Akt (p-Akt) were decreased innovareacademics.ininnovareacademics.in.
Other pederin family compounds, such as mycalamide A, have also been shown to induce apoptosis, with a preference for certain myeloid cells nih.gov. Marine sponge-derived compounds, some structurally related to pederin, have demonstrated antitumor effects by inducing apoptosis through mechanisms involving the cleavage of caspases (caspase-9, caspase-3) and PARP, as well as causing conformational changes in Bak and Bax leading to mitochondrial potential loss and cytochrome C release mdpi.com. These compounds were also linked to decreased phosphorylation of Akt, mTOR, and ERK, alongside increased phosphorylation of JNK mdpi.com.
Impact of Methylation Patterns on Cytotoxic Activity
The cytotoxic activity of pederin-type compounds can be significantly influenced by modifications to their methylation patterns csic.esbiorxiv.orgnih.gov. Pederin itself has an O-methyl group at its polyketide terminus instead of a conventional ester or carboxylic acid csic.esbiorxiv.orgnih.gov. The putative pederin biosynthetic gene cluster (ped) includes genes encoding three O-methyltransferases (MTs): PedA, PedE, and PedO csic.esbiorxiv.orgnih.gov. Biochemical experiments using mycalamide A, a pederin family compound with a free C18-OH group, demonstrated that PedO is capable of introducing a methyl group at the C18 position biorxiv.orgnih.govresearchgate.net. This suggests that PedO likely performs an analogous function in pederin biosynthesis researchgate.net. Modifying the methylation pattern, such as introducing an additional methyl group on the C18-OH of labrenzin (a pederin analog), has been shown to generate pederin and can markedly increase cytotoxic activity csic.esbiorxiv.orgnih.gov.
Synthetic Approaches for Pederin and its Analogues
Given the extremely low abundance of pederin in its natural sources—requiring the processing of millions of insects for structural analysis—synthetic methodologies are crucial for obtaining sufficient quantities for research and potential therapeutic use nih.govwikiwand.comcsic.esbiorxiv.org.
Total Synthesis Methodologies for Complex Polyketide Structures
The total synthesis of pederin is a complex endeavor due to its intricate polyketide structure with multiple stereocenters and challenging functional groups researchgate.netresearchgate.net. The first total synthesis of pederin was reported by Nakata et al. in 1985 nih.govlawrence.edu. Their method involved the stereoselective production of (+)-benzoylselenopederic acid using a novel reducing agent, Zn(BH₄)₂ nih.gov. Key steps included the construction of an aminal linker and the production of an N-acyl aminal via a rhodium-catalyzed reductive hydroboration nih.gov.
Subsequent approaches have been developed, often employing convergent strategies that involve coupling the "left" and "right" halves of the molecule nih.govresearchgate.net. For example, one method involved the direct coupling of pederic acid chloride with the lithium anion of a carbamate (B1207046) nih.gov. Another strategy utilized Paterson's pinene-derived boron enolate aldol (B89426) strategy for a highly stereoselective aldol reaction crucial for setting the stereochemistry at C-15 nih.gov. Other syntheses have involved key steps such as SmI₂-mediated intramolecular Reformatsky reactions, stereoselective allylation, Sharpless asymmetric dihydroxylation, and amidation researchgate.net. Convergent approaches often couple a pederic acid subunit with a trioxadecalin subunit . Highlights of various syntheses include asymmetric ketene-aldehyde cycloadditions, boron-mediated aldol reactions, and one-pot multi-step sequences for ring formation pitt.edu.
Chemoenzymatic Synthesis and Pathway Expansion Strategies
Chemoenzymatic approaches and pathway expansion strategies are being explored to potentially provide more efficient and sustainable methods for producing pederin and its analogs csic.esbiorxiv.orgnih.govuni-hannover.de. Pederin is naturally synthesized by bacterial polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) systems, which employ a trans-acyltransferase (AT) mechanism biorxiv.orgnih.govhelsinki.ficivilica.com. While isolating and cultivating the bacterial symbionts that produce pederin has been challenging csic.esbiorxiv.orgnih.govresearchgate.net, research into the biosynthetic pathway has opened doors for chemoenzymatic methods.
Enzymes from biosynthetic pathways, including those involved in polyketide synthesis, are attractive for biocatalysis due to their selectivity uni-hannover.de. For example, pyran synthase domains in the pederin pathway are involved in the formation of tetrahydropyran (B127337) rings nih.gov. Chemoenzymatic synthesis can involve using specific enzymes, such as IMOMA cyclases, to catalyze key stereoselective steps like the formation of chiral tetrahydropyrans uni-hannover.deuni-bayreuth.de.
Pathway expansion strategies involve manipulating the biosynthetic machinery of related organisms to produce pederin or novel analogs. For instance, the marine bacterium Labrenzia sp. PHM005 produces labrenzin, a close analog of pederin csic.esbiorxiv.orgnih.govresearchgate.net. By cloning a synthetic pedO gene, encoding one of the pederin O-methyltransferases, into Labrenzia sp. PHM005, researchers were able to produce pederin via fermentation csic.esbiorxiv.orgnih.gov. This demonstrates the potential of using heterologous expression and pathway engineering to access pederin and expand the diversity of pederin-type compounds biorxiv.orgnih.gov.
Structure-Activity Relationship (SAR) Studies of Pederin Derivatives and Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding which parts of the pederin molecule are crucial for its biological activity and for designing more potent or selective derivatives helsinki.firesearchgate.nettdl.orgresearchgate.net. Studies on pederin and related molecules, such as mycalamides and psymberin (B1248840), have provided valuable insights into their SAR researchgate.nettdl.orgresearchgate.netnih.gov.
Key observations from SAR studies indicate that certain structural features are important for the cytotoxic activity of pederin family members helsinki.fitdl.orgresearchgate.net. For example, compounds possessing a hemiacetal group instead of an acetal (B89532) group in the pederic acid unit (C-6) demonstrate lower potency researchgate.netresearchgate.net. The presence of an N-acyl aminal at C10 enhances potency, although it is not strictly required for activity researchgate.net.
Studies on marine-derived pederin analogs have highlighted the importance of specific substituents. The presence of alkoxy or hydroxy substitution at C10 facilitates molecular rotation and subsequent binding, while the absence of a substituent at this position leads to diminished activity helsinki.fi. Additionally, a methoxy (B1213986) group at C13 is favored over a hydroxyl group for activity helsinki.fi.
SAR studies have also revealed differences among pederin family members. For instance, psymberin, which has a dihydroisocoumarin side chain, shows a different cytotoxicity profile compared to pederin-like compounds nih.gov. Modifications to psymberin have shown that the inhibition of protein translation can be uncoupled from cytotoxicity, suggesting multiple bioactivities nih.gov. The stereochemistry of the amide side chain and the presence of the dihydroisocoumarin side chain in psymberin influenced its accumulation in cells nih.gov.
While preliminary SAR has been gleaned from natural structural variations, synthetic modifications have provided deeper insights researchgate.net. For pederin and mycalamides, peripheral groups around the pederate tetrahydropyran ring can often be modified with minimal impact on potency researchgate.net.
Elucidation of Pharmacophoric Requirements for Antitumor Activity
The antitumor activity of pederin and related compounds stems from their ability to inhibit protein and DNA synthesis, ultimately blocking mitosis ebi.ac.ukresearchgate.netwikipedia.org. Studies have aimed to define the specific structural elements, or pharmacophore, necessary for this activity. The pederin family of compounds, including mycalamides, onnamides, and theopederins, generally share a common structural subunit known as pederic acid, spanning from O-1 to C-10 nih.gov. This pederic acid moiety is considered a critical and relatively invariable part of the molecule for biological activity nih.gov.
Structure-activity relationship studies have provided insights into the key features influencing the activity of pederin analogues. For instance, the presence of an alkoxy or hydroxy substituent at the C10 position appears to be important, potentially by facilitating molecular rotation and subsequent binding to the target helsinki.fi. Conversely, the absence of a substituent at this position can lead to diminished activity helsinki.fi. Additionally, a methoxy group at C13 is often favored over a hydroxyl group for potent activity helsinki.fi.
Research on analogues, including a pederin/psymberin chimera, has helped reveal the molecular conformational and hydrogen bonding patterns required for biological activity ebi.ac.ukresearchgate.net. Some studies suggest that the C10 methoxy group of pederin is particularly important for ribosome binding through hydrogen bonding and its influence on conformation researchgate.net.
While pederin is a potent cytotoxin, not all natural pederin analogues exhibit high cytotoxic activity helsinki.fi. For example, cusperin A and B, novel pederin-type compounds found in a free-living cyanobacterium, showed only weak cytotoxic activity, potentially due to the lack of functionalization at C10 and the presence of a hydroxyl group at C13 helsinki.fi.
Design of Modified Pederin Analogues with Tuned Biological Properties
The potent cytotoxic activity of pederin has motivated the design and synthesis of modified analogues to explore their biological properties and potential therapeutic applications ebi.ac.ukresearchgate.net. Synthetic routes have been developed to facilitate the preparation of a variety of analogues, allowing for the investigation of the impact of modifications to different parts of the molecule on biological activity ebi.ac.ukresearchgate.net.
These modifications have explored the importance of the alkoxy group in the N-acyl aminal and functional groups within the two major subunits of the pederin structure ebi.ac.ukresearchgate.net. By creating and evaluating these analogues, researchers aim to identify compounds with improved potency, selectivity, or other desirable pharmacological characteristics.
Furthermore, modifying the methylation pattern of pederin-type compounds can significantly increase their cytotoxic activity nih.gov. The pederin biosynthetic gene cluster encodes methyltransferases like PedA, PedE, and PedO, which are involved in introducing methyl groups nih.gov.
Future Research Trajectories for Pederin
Future research on pederin is focused on overcoming challenges related to its production and gaining a deeper understanding of its biosynthesis and interactions at the molecular level to facilitate its development as a potential therapeutic agent.
Heterologous Expression Systems for Sustainable Production
One of the major hurdles in the research and development of pederin and its analogues is the limited supply from natural sources, as the bacterial symbionts that produce these compounds are often unculturable in laboratory settings nih.govresearchgate.netnih.gov. This has led to significant interest in developing alternative methods for sustainable production, particularly through heterologous expression systems ebi.ac.ukebi.ac.ukpnas.orgnih.govnih.gov.
Heterologous expression involves transferring the genes responsible for pederin biosynthesis into a culturable host organism, such as a bacterium, that can be grown in large quantities through fermentation ebi.ac.ukebi.ac.uknih.govnih.gov. Successful heterologous expression could provide a renewable and scalable source of pederin and its analogues for further research and potential pharmaceutical applications ebi.ac.ukebi.ac.uknih.govnih.gov.
Recent work has identified gene clusters for pederin biosynthesis in bacterial symbionts ebi.ac.ukpnas.orgnih.govfrontiersin.orgmdpi.com. The discovery of free-living bacteria, such as Labrenzia sp. PHM005, that produce pederin analogues like labrenzin has also opened new avenues for potential fermentation-based production nih.govfrontiersin.org. The complete genome sequencing of Labrenzia sp. PHM005 has revealed a complete trans-AT PKS gene cluster responsible for labrenzin synthesis, and genetic tools are being developed to manipulate this strain for potential overproduction and modification of pederin-like compounds frontiersin.org.
In-depth Enzymatic Characterization of PKS/NRPS Systems
The biosynthesis of pederin is carried out by a complex machinery involving hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes helsinki.fifrontiersin.orgmdpi.com. These multimodular enzymes work in an assembly-line fashion, incorporating specific building blocks and performing modifications to construct the final pederin molecule mdpi.comnih.gov. Understanding the enzymatic mechanisms of these PKS/NRPS systems in detail is crucial for manipulating the biosynthetic pathway to produce pederin or novel analogues.
Pederin biosynthesis involves an unusual trans-acyltransferase (AT) PKS mechanism, where the AT domain is encoded on a separate gene rather than being integrated into each module helsinki.fiasm.org. Research has identified putative pederin biosynthesis genes and localized them to the genome of the symbiotic bacteria ebi.ac.ukpnas.orgnih.gov. Analysis of these gene clusters has revealed the presence of various catalytic domains within the PKS/NRPS modules nih.govfrontiersin.orgnih.gov.
Future research aims for a more in-depth characterization of these enzymatic domains, including their substrate specificity, catalytic mechanisms, and interactions within the multienzyme complex nih.govasm.org. This knowledge can facilitate the rational design of engineered biosynthetic pathways for producing modified pederin structures with desired properties frontiersin.org. Identifying and characterizing tailoring enzymes, such as methyltransferases (e.g., PedA, PedE, PedO) involved in post-PKS modifications, is also important for understanding and manipulating the final structure of pederin and its analogues nih.govnih.gov.
Advanced Understanding of Pederin-Target Interactions
Pederin exerts its potent biological effects primarily by inhibiting protein synthesis through binding to the eukaryotic ribosome nih.govhelsinki.firesearchgate.netresearchgate.net. A more advanced understanding of the precise molecular interactions between pederin and its ribosomal target is essential for rational drug design and the development of more selective and potent analogues.
Studies have shown that pederin inhibits translation elongation by blocking the activity of eukaryotic elongation factor 2 (eEF2) nih.gov. While the pederic acid subunit is considered critical for activity, the exact binding site and the nature of the interactions with the ribosome are subjects of ongoing research nih.gov.
Research using techniques like structure-based modeling and the study of resistant mutants in model organisms (e.g., Caenorhabditis elegans) can provide valuable insights into how pederin and its analogues bind to the ribosome and the specific ribosomal proteins involved ebi.ac.ukresearchgate.netacs.org. For instance, studies with psymberin-resistant C. elegans mutants identified mutations in a gene encoding a ribosomal protein, suggesting this protein as a molecular target acs.org. However, different pederin family members may interact with the same target protein in distinct ways acs.org.
Further research is needed to fully elucidate the binding pose of pederin on the ribosome, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. This detailed structural and mechanistic information can guide the design of analogues with improved binding affinity and specificity for the target ribosome in cancer cells.
Comparative and Integrative Analysis of Pedicin Chemical Classes
Convergent and Divergent Biological Activities and Molecular Targets Across Classes
Despite the significant structural differences, both Pedicin (the chalcone) and pediocins (bacteriocins) exhibit antimicrobial activities, representing a point of convergence in their biological effects. However, their primary targets and spectrum of activity diverge.
Pedicin, the chalcone (B49325), has demonstrated modest antibacterial properties against both Gram-positive and Gram-negative strains, as well as weak antifungal action. mdpi.comresearchgate.net Beyond antimicrobial effects, Pedicin is also recognized for its antimitotic and cytotoxic activities. researchgate.netstikesbcm.ac.idresearchgate.nettandfonline.com Research indicates that Pedicin can inhibit tubulin assembly into microtubules, suggesting tubulin as a molecular target for its antimitotic effects. stikesbcm.ac.idresearchgate.nettandfonline.comresearchgate.net
Pediocins, the bacteriocins, are primarily known for their potent and often narrow-spectrum antimicrobial activity, predominantly targeting Gram-positive bacteria, particularly the foodborne pathogen Listeria monocytogenes. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net The molecular target of pediocins is the cytoplasmic membrane of susceptible bacteria. nih.govfrontiersin.org Their mechanism of action involves binding to specific receptors, often components of the mannose phosphotransferase system (Man-PTS), on the bacterial cell surface. researchgate.netnih.gov This binding leads to the formation of pores in the cytoplasmic membrane, disrupting the membrane potential, causing efflux of ions and cellular contents, depleting cellular ATP, and ultimately leading to cell death. nih.govresearchgate.netnih.gov
The convergent activity lies in their ability to inhibit microbial growth, but the divergence is clear in their target organisms (broad-spectrum for chalcone Pedicin, primarily Gram-positive for peptide pediocins) and their molecular mechanisms (tubulin inhibition and membrane disruption for chalcone Pedicin, pore formation via Man-PTS interaction for peptide pediocins).
The following table summarizes the key differences in structure, origin, and activity:
| Feature | Pedicin (Chalcone) | Pediocin (Bacteriocin) |
| Chemical Class | Chalcone (Polyketide/Flavonoid) | Peptide (Bacteriocin, Class IIa) |
| Structure Type | Small organic molecule (C18H18O6) | Peptide chain (e.g., Pediocin A: C46H68N12O14S) nih.gov |
| Biological Origin | Plants (Fissistigma oldhamii, Didymocarpus pedicellata) sinophytochem.commedchemexpress.combiocrick.comias.ac.inmdpi.com | Bacteria (Pediococcus spp.) nih.govnhri.org.tw |
| Primary Activity | Antimitotic, Cytotoxic, modest Antimicrobial mdpi.comresearchgate.netstikesbcm.ac.idresearchgate.nettandfonline.com | Potent Antimicrobial (primarily Gram-positive) nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net |
| Molecular Target | Tubulin (for antimitotic effect), Cell membrane (for antimicrobial effect) stikesbcm.ac.idresearchgate.nettandfonline.comresearchgate.net | Bacterial cytoplasmic membrane (via Man-PTS) nih.govresearchgate.netnih.gov |
| Mechanism | Inhibits tubulin assembly, disrupts membranes stikesbcm.ac.idresearchgate.nettandfonline.comresearchgate.net | Forms pores in cell membrane nih.govresearchgate.netnih.gov |
Comparative Methodological Approaches in Discovery, Characterization, and Synthesis
The methodologies employed in the discovery, characterization, and synthesis of the chalcone Pedicin and peptide pediocins reflect their distinct natures and origins.
The discovery of natural product chalcones like Pedicin typically involves the collection of plant material, followed by extraction using various solvents (e.g., ethanol, ether, ethyl acetate). ias.ac.inijpsr.com Traditional phytochemical methods, such as chromatography (e.g., column chromatography, thin-layer chromatography), are then used to isolate and purify individual compounds from the complex plant extracts. ias.ac.in Characterization relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to elucidate the chemical structure. biocrick.com Early characterization also involved chemical degradation studies and comparisons with known compounds. ias.ac.in
For peptide bacteriocins like pediocins, discovery often involves screening bacterial strains (specifically lactic acid bacteria from various sources, including food) for antimicrobial activity against target pathogens on agar (B569324) plates. nih.govnhri.org.tw Active strains are then cultured, and the bacteriocins are purified from the culture supernatant using techniques such as precipitation, ion-exchange chromatography, and reverse-phase chromatography. nih.gov Characterization involves determining the amino acid sequence through techniques like Edman degradation or mass spectrometry-based proteomics. nih.gov Gel electrophoresis is used to determine molecular weight. nih.gov Genetic analysis, including PCR and sequencing of bacteriocin-encoding genes (often located on plasmids), is crucial for understanding their biosynthesis and potential for transfer. researchgate.net
Synthesis of the chalcone Pedicin can be achieved through chemical methods. A common approach for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of a base catalyst. ias.ac.inijpsr.com Specific synthetic routes for Pedicin have been reported, including those starting from substituted acetophenones and benzaldehydes. ias.ac.in
The synthesis of peptide pediocins in vivo occurs through ribosomal synthesis within the producing bacterial strain, directed by specific genes. nih.govresearchgate.netresearchgate.net These genes are often part of operons that also include genes for immunity proteins and transport/processing machinery. researchgate.netnih.gov While chemical synthesis of small peptides is possible, the production of pediocins for research or potential application often involves fermentation of the producing bacterial strain or recombinant DNA technology to express the bacteriocin (B1578144) gene in a suitable host organism. nih.govresearchgate.net Genetic engineering can also be used to create modified or analogous bacteriocins. nhri.org.tw
Advanced Methodological Paradigms in Pedicin Research
High-Throughput Screening (HTS) and Bioassay-Guided Fractionation for Novel Bioactive Pedicin Identification
The identification of novel bioactive compounds, including pedicin and its derivatives, often relies on a combination of high-throughput screening (HTS) and bioassay-guided fractionation. HTS allows for the rapid screening of large libraries of natural extracts or synthesized compounds to identify potential candidates with desired biological activities. stikesbcm.ac.id Once an extract shows promising activity, bioassay-guided fractionation is employed to isolate and purify the specific compounds responsible for that activity. researchgate.netnih.govresearchgate.netresearchgate.net
This process involves systematically separating the components of an extract based on their physicochemical properties (e.g., polarity, size) and testing each fraction for the target biological activity. researchgate.netnih.govresearchgate.netresearchgate.net Fractions exhibiting activity are further sub-fractionated until pure, active compounds are obtained. For instance, bioassay-guided fractionation of an ethyl acetate (B1210297) extract of Fissistigma lanuginosum led to the isolation of pedicin, which demonstrated inhibition of tubulin assembly. researchgate.netnih.govresearchgate.netacs.org This highlights the effectiveness of this approach in pinpointing bioactive molecules within complex natural mixtures.
Cutting-Edge Spectroscopic and Diffraction Techniques for Comprehensive Structural Elucidation
Precise structural elucidation is paramount to understanding the properties and activity of pedicin. Advanced spectroscopic and diffraction techniques play a crucial role in determining the complete molecular structure, including the arrangement of atoms and their connectivity, as well as stereochemistry.
Advanced NMR Pulse Sequences and Data Processing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds like pedicin. nih.govresearchgate.netum.edu.my Advanced NMR pulse sequences, such as two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), provide detailed information about the connectivity and spatial relationships between atoms. researchgate.netum.edu.my These techniques are essential for assigning signals in the NMR spectra to specific nuclei within the pedicin molecule and for piecing together its carbon-carbon and carbon-hydrogen frameworks. researchgate.netum.edu.my Modern data processing software further enhances the resolution and analysis of complex NMR data, enabling the confident assignment of the complete structure. researchgate.net Studies on the structural elucidation of natural products, including chalcones, frequently utilize 2D NMR methods. researchgate.netum.edu.my
Synchrotron-Based X-Ray Diffraction for Microcrystal Analysis
While traditional single-crystal X-ray diffraction provides highly accurate 3D structural information, it requires relatively large, high-quality crystals. For compounds that are difficult to crystallize or only form microcrystals, synchrotron-based X-ray diffraction offers a valuable alternative. Synchrotron sources produce highly intense and focused X-ray beams, allowing for the analysis of very small crystals. This technique can provide detailed information about the crystal lattice and molecular arrangement of pedicin, confirming structures determined by other methods and revealing solid-state conformations. google.com Although direct application to pedicin microcrystals was not explicitly found in the search results, this technique is a cutting-edge method applicable to challenging crystallization cases in natural product research.
Cryo-Electron Tomography for In-Situ Molecular Assembly Visualization
Cryo-Electron Tomography (Cryo-ET) is an advanced imaging technique that allows for the visualization of biological macromolecules and their assemblies in their native, near- जीवन environments. While primarily used for large biological structures like proteins and cellular components, Cryo-ET can, in principle, be applied to visualize how small molecules like pedicin might interact with or influence the assembly of larger biological targets, such as tubulin, which pedicin has been shown to inhibit. researchgate.netnih.govmdpi.comstikesbcm.ac.idresearchgate.netacs.orgnih.govnih.gov This technique provides in-situ structural information that is complementary to techniques like X-ray crystallography and traditional electron microscopy, offering insights into molecular interactions and conformational changes in a cellular context. researchgate.net
Computational Chemistry and Molecular Modeling in Structure-Function Prediction
Computational chemistry and molecular modeling techniques are increasingly vital in predicting the biological activities and understanding the mechanisms of action of compounds like pedicin. These methods can complement experimental data and guide further research.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the time-dependent behavior of molecular systems. nih.govplos.orgresearchgate.net In the context of pedicin research, MD simulations can be used to study the interactions between pedicin (the ligand) and its biological targets, such as tubulin. researchgate.netnih.govmdpi.comstikesbcm.ac.idresearchgate.netacs.orgnih.govnih.gov These simulations can provide insights into the binding affinity, stability of the ligand-target complex, conformational changes upon binding, and the dynamics of the interaction at an atomic level. nih.govplos.orgresearchgate.net
Studies employing molecular docking and MD simulations have investigated the binding of chalcones, including pedicin, to various protein targets, such as those in the Hedgehog pathway. nih.govplos.orgresearchgate.net These computational approaches can help predict the most likely binding sites and the strength of interactions, offering valuable information for understanding the structure-activity relationships of pedicin and designing potential derivatives with enhanced activity or specificity. nih.govplos.orgresearchgate.net For example, computational studies have explored the binding energy of pedicin with proteins, providing a theoretical basis for its observed biological effects. nih.govplos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of compounds and their biological activities. For compounds like pedicin, which exhibit various biological effects such as antimitotic and cytotoxic activities, QSAR modeling can be a valuable tool in designing analogues with improved potency or specificity. nih.govtandfonline.comresearchgate.netresearchgate.net
Studies on chalcones, including those structurally related to pedicin, have utilized QSAR analysis to understand the key molecular descriptors influencing their activity. For instance, QSAR studies on chalcone (B49325) derivatives with anticancer activity have indicated that lipophilicity and steric factors, such as molar refractivity and molar volume, are important determinants of activity. researchgate.netiajpr.com Electronic parameters were not consistently found to be significant in one such study. researchgate.net This suggests that modifications affecting the lipid solubility and the three-dimensional bulk of pedicin could influence its biological interactions.
While direct QSAR studies specifically and solely focused on "Pedicin" are not extensively detailed in the search results, the principles and findings from QSAR studies on related chalcones provide a framework for how such modeling could be applied to pedicin analogue design. nih.govresearchgate.net By analyzing the relationship between structural variations in pedicin and its observed activities (e.g., inhibition of tubulin polymerization), researchers can develop predictive models to guide the synthesis of novel compounds with desired properties. nih.govtandfonline.comresearchgate.net
De Novo Design Approaches for Novel "Pedicin"-Inspired Scaffolds
De novo design approaches involve the creation of novel molecular structures based on the desirable properties or mechanisms of action of a lead compound, such as pedicin. This differs from analogue design, which typically involves modifications to an existing scaffold. Given that pedicin is a chalcone, a scaffold known for diverse biological activities, de novo design could explore novel molecular frameworks that retain or enhance the advantageous features of the pedicin structure, such as its ability to interact with tubulin or other biological targets. nih.govstikesbcm.ac.idtandfonline.comresearchgate.netresearchgate.net
The search results highlight that pedicin inhibits tubulin polymerization. nih.govstikesbcm.ac.idtandfonline.comresearchgate.net This mechanism of action is shared by other antimitotic agents. De novo design could leverage this information to generate entirely new molecular scaffolds that are predicted to bind to the colchicine (B1669291) binding site on tubulin, similar to pedicin, but with potentially improved binding affinity or pharmacokinetic properties. nih.gov
While specific examples of de novo designed compounds directly inspired by the "Pedicin" chalcone scaffold are not explicitly detailed in the provided search snippets, the broader field of de novo design is being applied to create novel antimicrobial peptides and RNA binders, demonstrating the potential of this approach in generating new molecular entities with desired biological functions. mdpi.comresearchgate.net Applying this to the chalcone scaffold of pedicin would involve computational methods to design novel structures predicted to possess specific interactions based on the known activity of pedicin.
Synthetic Biology and Genetic Engineering Approaches for Optimized Biosynthesis
Synthetic biology and genetic engineering offer powerful tools for optimizing the production of natural compounds, including those found in plants or produced by microorganisms. While pedicin is a plant-derived chalcone, related compounds, particularly bacteriocins like pediocin PA-1 produced by Pediococcus species, are subjects of extensive research involving these methodologies. researchgate.netresearchgate.netresearchgate.netcore.ac.ukthepharmajournal.comnhri.org.twnih.govresearchgate.net The principles applied to pediocin biosynthesis can be illustrative of how synthetic biology and genetic engineering could be applied to plant-derived compounds like pedicin, although the genetic machinery involved would differ significantly.
Future Outlook and Emerging Research Opportunities in Pedicin Science
Interdisciplinary Integration of Chemical Biology, Microbiology, and Synthetic Chemistry
Advancing the understanding and potential utility of Pedicin necessitates a strong integration of chemical biology, microbiology, and synthetic chemistry. Chemical biology approaches can be employed to elucidate the precise molecular mechanisms underlying Pedicin's observed biological activities, such as its reported inhibition of tubulin assembly and interaction with Hedgehog pathway proteins. mdpi.complos.orgbiocrick.comstikesbcm.ac.id Understanding these interactions at a molecular level is crucial for targeted therapeutic development. While Pedicin is known to be plant-derived, exploring the potential role of associated plant microbiomes (endophytes or epiphytes) in its biosynthesis or the production of related compounds could integrate microbiology into the research landscape. Synthetic chemistry plays a vital role in creating Pedicin analogues to explore structure-activity relationships, potentially leading to compounds with enhanced potency, specificity, or desirable pharmacokinetic properties. plos.orgbotanyjournals.com The ability to synthesize modified versions of Pedicin allows for systematic investigation of how structural changes impact biological function, moving beyond the limitations of directly extracted natural product quantities or variations.
Development of Advanced Methodologies for Pedicin Research
The application of advanced methodologies is key to overcoming challenges in Pedicin research. Computational chemistry techniques, such as molecular docking and dynamics simulations, have already shown promise in investigating Pedicin's interactions with biological targets like Hedgehog pathway proteins. plos.org Future research can expand upon these methods to predict other potential targets and off-target effects, guiding experimental design. Advanced spectroscopic techniques, including high-resolution NMR and mass spectrometry, are essential for the detailed structural characterization of Pedicin and any novel analogues or related compounds discovered. biocrick.com Furthermore, integrating 'omics' technologies could provide deeper insights; for instance, transcriptomics or genomics of the source plants could help understand the biosynthetic pathways of Pedicin, potentially enabling metabolic engineering approaches. Proteomics could be used to identify cellular proteins that interact with Pedicin, complementing chemical biology studies.
Untapped Biosynthetic Potential from Underexplored Biological Niches
Given that Pedicin is a natural product, exploring underexplored biological niches presents a significant opportunity for discovering novel Pedicin analogues or related chalcones with potentially superior properties. While Didymocarpus pedicellata and Fissistigma lanuginosum are known sources, investigating different chemotypes of these plants, related species within the same genera or families, or even the microbial communities associated with them could yield new compounds. mdpi.combiocrick.combotanyjournals.comstikesbcm.ac.id The field of natural product discovery increasingly focuses on diverse and extreme environments, as well as symbiotic relationships, which can harbor microorganisms with unique biosynthetic capabilities. Applying advanced genome mining techniques to these sources could uncover novel biosynthetic gene clusters related to chalcone (B49325) production, potentially leading to the isolation and characterization of new Pedicin-like compounds with diverse biological activities.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question on Pedicin’s mechanism of action?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align your question with gaps in existing literature . For example:
- Feasible : Ensure access to Pedicin samples and analytical tools (e.g., NMR, HPLC).
- Novel : Explore understudied pathways (e.g., mitochondrial targeting vs. membrane disruption).
- Relevant : Link to unresolved pharmacological challenges (e.g., antibiotic resistance).
Q. What experimental design principles are critical for assessing Pedicin’s bioactivity?
- Methodological Answer :
- Replication : Include positive/negative controls (e.g., known antibiotics) and triplicate trials to ensure reproducibility .
- Characterization : Document synthesis protocols (e.g., solvent systems, reaction temperatures) and purity validation (e.g., HPLC retention times, spectral data) .
- Dose-Response : Use logarithmic concentration gradients (e.g., 0.1–100 µM) to establish IC₅₀/EC₅₀ values .
- Table 1 : Key Parameters for Bioactivity Assays
| Parameter | Example Values | Purpose | Reference |
|---|---|---|---|
| Concentration Range | 0.1–100 µM | Determine efficacy thresholds | |
| Incubation Time | 24–72 hours | Assess time-dependent effects | |
| Control Groups | DMSO (vehicle), Ampicillin | Validate experimental conditions |
Q. How can researchers ensure reproducibility in Pedicin synthesis?
- Methodological Answer :
- Protocol Transparency : Provide step-by-step synthesis details (e.g., molar ratios, catalysts) in the main text or supplementary materials .
- Compound Validation : Include spectral data (¹H/¹³C NMR, IR) and chromatographic profiles (HPLC retention time, purity ≥95%) .
- Batch Consistency : Report variations in yield/purity across synthesis batches and mitigate via standardized protocols .
Advanced Research Questions
Q. How should researchers address contradictions between Pedicin’s in vitro and in vivo efficacy?
- Methodological Answer :
- Comparative Analysis : Replicate in vivo conditions (e.g., pH, serum proteins) in vitro to identify confounding factors .
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite activity to explain efficacy gaps .
- Statistical Reconciliation : Use multivariate regression to isolate variables (e.g., dosage, administration route) affecting outcomes .
Q. What advanced statistical methods are suitable for analyzing Pedicin’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .
- ANOVA with Post Hoc Tests : Compare efficacy across concentration tiers (e.g., Tukey’s HSD for pairwise differences) .
- Machine Learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations with divergent responses .
Q. How can researchers optimize Pedicin’s structural analogs for enhanced target specificity?
- Methodological Answer :
- SAR Studies : Systematically modify functional groups (e.g., hydroxyl → methyl) and assay activity against related targets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to off-target proteins .
- Selectivity Index : Calculate ratios (e.g., IC₅₀ for target vs. non-target cells) to prioritize analogs .
Q. What strategies resolve inconsistencies in Pedicin’s reported spectral data across studies?
- Methodological Answer :
- Inter-Lab Validation : Share samples with independent labs for NMR/LC-MS cross-verification .
- Environmental Controls : Standardize solvent systems (e.g., deuterated chloroform vs. DMSO) and instrument calibration .
- Metadata Reporting : Publish raw spectral files in repositories (e.g., Zenodo) for peer scrutiny .
Data Presentation & Ethical Considerations
Q. How should supplementary materials be structured to support Pedicin research?
- Methodological Answer :
- File Organization : Label datasets with alphanumeric codes (e.g., S1_NMR_Pedicin) and describe formats (e.g., .csv, .pdf) .
- Ethical Compliance : Disclose IRB approvals for biological samples and cite CAS registry numbers for compounds .
- Table 2 : Supplementary Data Checklist
Q. What ethical frameworks apply to Pedicin research involving human-derived samples?
- Methodological Answer :
- Informed Consent : Obtain participant consent for cell line/donor material usage, per Declaration of Helsinki .
- Data Anonymization : Encrypt patient metadata (e.g., age, gender) in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
